Product packaging for 3,3-Difluoro-3-phenylpropanoic acid(Cat. No.:CAS No. 1507967-83-0)

3,3-Difluoro-3-phenylpropanoic acid

Cat. No.: B2725347
CAS No.: 1507967-83-0
M. Wt: 186.158
InChI Key: RQWQHUMEKKWWMN-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-phenylpropanoic acid (CAS 1507967-83-0 ) is a valuable fluorinated organic building block with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . Its structure features a propanoic acid chain with two fluorine atoms and a phenyl group bonded to the beta carbon, making it a key intermediate in synthetic organic chemistry, particularly for the development of novel bioactive molecules . This compound serves as a precursor in the synthesis of β,β-difluoro analogs of physiologically relevant compounds, such as 3-aryl-2-oxopropionic acids (arylpyruvic acids) and phenylalanine derivatives . Incorporating the difluoromethylene group into organic molecules is a established strategy in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and membrane permeability . Researchers utilize this acid to create complex molecules like 3-difluoroalkyl-3-hydroxyoxindoles, which are frameworks of interest due to their potential biological activities . Safety Information: This compound has warning statements for health hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B2725347 3,3-Difluoro-3-phenylpropanoic acid CAS No. 1507967-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11,6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWQHUMEKKWWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507967-83-0
Record name 3,3-difluoro-3-phenylpropanoic acid
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Synthetic Methodologies for 3,3 Difluoro 3 Phenylpropanoic Acid

Direct Fluorination Approaches

Direct fluorination involves the introduction of fluorine atoms onto a carbon skeleton that already resembles the final product. These methods are often valued for their efficiency and atom economy.

Electrophilic fluorination introduces fluorine using a reagent that acts as an "F+" source. These reactions typically target electron-rich centers such as enols or enolates. A common strategy involves the fluorination of β-ketoester precursors, such as ethyl 3-oxo-3-phenylpropionate (B1241230). For instance, the reaction of ethyl 3-oxo-3-phenylpropionate with a hypervalent iodine compound in the presence of hydrogen fluoride (B91410) can yield the monofluorinated product, which can be a step towards difluorination. mdpi.com

Another approach is the direct α-fluorination of phenylacetic acid derivatives. Using a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate formed with a strong base, or by generating an enediolate with a Lewis acid and an organic base, these substrates can react with electrophilic fluorine sources like Selectfluor®. nih.gov A divergent strategy for fluorinating phenylacetic acid derivatives can be induced by a charge-transfer complex between Selectfluor® and 4-(dimethylamino)pyridine (DMAP), where non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids. nih.govmpg.de

Table 1: Electrophilic Fluorination Approaches

PrecursorFluorinating Agent/SystemKey TransformationReference
Ethyl 3-oxo-3-phenylpropionateHypervalent iodine/HFFormation of ethyl 2-fluoro-3-oxo-3-phenylpropionate mdpi.com
Phenylacetic acid derivativesSelectfluor®/Base or Lewis AcidDirect α-fluorination via enolate/silyl ketene acetal nih.gov
Phenylacetic acid derivativesSelectfluor®/DMAP (non-aqueous)Formation of α-fluoro-α-arylcarboxylic acids nih.govmpg.de

Nucleophilic fluorination employs a fluoride source (F-) to displace a leaving group or open a strained ring. A primary route to gem-difluoro compounds, those with two fluorine atoms on the same carbon, is the deoxofluorination of a carbonyl group. Reagents such as sulfur tetrafluoride (SF4), diethylaminosulfur trifluoride (DAST), and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are capable of converting the carbonyl group of a ketone or aldehyde into a difluoromethylene (CF2) group. beilstein-journals.orgorganic-chemistry.orgacs.org For example, a precursor like 3-oxo-3-phenylpropanoic acid could theoretically be converted to the target compound using such reagents.

The fluorination of alkynes also presents a pathway. Gold-catalyzed hydrofluorination of alkynes using a DMPU/HF complex can yield gem-difluoromethylene compounds. organic-chemistry.org Similarly, combining a Brønsted acid with a fluoride source like Bu4NBF4 can achieve the gem-difluorination of carbon-carbon triple bonds. nih.gov

Table 2: Nucleophilic Fluorination Reagents

ReagentTypical SubstrateTransformationReference
Sulfur Tetrafluoride (SF4)Ketones, AldehydesDeoxofluorination (C=O to CF2) acs.org
DAST / Deoxo-FluorKetones, AldehydesDeoxofluorination (C=O to CF2) beilstein-journals.orgorganic-chemistry.org
DMPU/HF (with Au catalyst)AlkynesHydrofluorination to gem-difluoro compounds organic-chemistry.org
Tf2NH/Bu4NBF4Alkynesgem-Difluorination of triple bonds nih.gov

Radical fluorination methods involve the generation of a carbon-centered radical which then reacts with a fluorine source. The direct fluorination of benzylic C(sp³)–H bonds is a powerful strategy. beilstein-journals.org Phenylacetic acids can undergo benzylic fluorination via a charge-transfer complex formed between Selectfluor® and an organic base like 4-(dimethylamino)pyridine (DMAP). nih.govmpg.de The reaction mechanism can be switched between a decarboxylative route and a direct C-H fluorination route based on the solvent system. nih.govmpg.de

Copper(I) catalysis with N-fluorobenzenesulfonimide (NFSI) can also promote the fluorination of benzylic C-H bonds. beilstein-journals.org The process involves a copper(I)-mediated fluorine abstraction to generate a nitrogen-centered radical, which then abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical is subsequently trapped by a fluorine source. beilstein-journals.org

Decarboxylative fluorination is a prominent method where a carboxylic acid is converted into an alkyl fluoride with the loss of carbon dioxide. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® is a particularly effective method. nih.govnih.govorganic-chemistry.org This radical process is proposed to proceed through a high-valent silver intermediate. nih.govnih.gov

This technique can be adapted for the synthesis of gem-difluoro compounds from malonic acid derivatives. For example, the selective mono- or double fluorodecarboxylation of malonic acids can be controlled to yield either α-fluoro carboxylic acids or gem-difluoroalkanes. semanticscholar.org A key precursor for 3,3-Difluoro-3-phenylpropanoic acid would be a suitably substituted phenylmalonic acid, which upon double decarboxylative fluorination would yield the desired gem-difluorinated product structure. The selective decarboxylative fluorination of 3-oxo-3-phenylpropionic acid has also been studied as a benchmark reaction. researchgate.netresearchgate.net

Table 3: Decarboxylative Fluorination Systems

Catalyst/Reagent SystemSubstrate TypeProduct TypeReference
AgNO₃ / Selectfluor®Aliphatic Carboxylic AcidsAlkyl Fluorides nih.govorganic-chemistry.org
Silver Salt / Selectfluor® IIMalonic Acidsgem-Difluoroalkanes semanticscholar.org
Not specified3-Oxo-3-phenylpropionic acidα-Fluoromethyl ketones researchgate.netresearchgate.net

Multistep Synthetic Routes from Precursors

These routes involve building the target molecule from simpler, functionalized starting materials through a sequence of reactions.

Syntheses can commence from phenol (B47542) derivatives. For instance, phenols can react with gem-difluorocarbene precursors or bromodifluoroalkyl compounds to form aryl gem-difluoromethyl ethers, which can then be further elaborated. beilstein-journals.org An alternative strategy involves the hydrophenolation of gem-difluoroalkenes, where phenols are added across the double bond in a "fluorine-retentive" manner to yield β,β-difluorophenethyl aryl ethers. nih.gov

Carboxylic acid derivatives other than those used in direct fluorination also serve as valuable starting points. Cinnamic acid and its derivatives, such as cinnamoyl chloride, are logical precursors. nii.ac.jp Cinnamoyl chloride can be synthesized from benzaldehyde (B42025) and ketene, followed by treatment with thionyl chloride. nii.ac.jp Fluorination of the double bond of a cinnamic acid derivative would be a key step in such a pathway. For example, fluorination of cinnamyl alcohol derivatives with a PhIO/HF·py system can produce 2-aryl-3,3-difluoro-1-propanols, which could then be oxidized to the desired carboxylic acid. organic-chemistry.org

Condensation and Subsequent Fluorination Sequences

A common strategy for the synthesis of α,α-difluorinated carbonyl compounds, including acids and ketones, involves the initial construction of a β-ketoester or β-keto acid precursor via a condensation reaction, followed by a fluorination step. For the preparation of a precursor to this compound, such as 3-oxo-3-phenylpropanoic acid, a Claisen condensation or a similar reaction can be employed. This is often followed by decarboxylative fluorination.

The selective decarboxylative fluorination of 3-oxo-3-phenylpropionic acid serves as a benchmark reaction for these types of transformations. researchgate.netresearchgate.net This process typically involves the reaction of the β-keto acid with an electrophilic fluorinating agent. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the fluorinating agent. A second fluorination event followed by decarboxylation can lead to the formation of difluorinated products. researchgate.net The process can also be designed to yield monofluorinated products depending on the reaction conditions and the stoichiometry of the fluorinating agent. researchgate.net

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of synthetic routes to fluorinated compounds are highly dependent on the careful optimization of reaction conditions and the choice of reagents.

For instance, in decarboxylative aldol (B89426) reactions using potassium 2,2-difluoro-3-oxo-3-phenylpropanoate as a difluoroenolate precursor, optimization of various parameters has been shown to be critical. rsc.org Key factors that are often screened include the choice of solvent, the Lewis acid/base system, and the presence of additives like water. In one study, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent, and a combination of zinc chloride (ZnCl₂) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) provided the highest yields. rsc.org The addition of a catalytic amount of water was also found to be beneficial, as strictly anhydrous conditions resulted in lower product yields. rsc.org

Similarly, the decarboxylative fluorination of β-keto acids like 3-oxo-3-phenylpropionic acid has been the subject of extensive optimization studies. researchgate.net Parameters such as temperature, the nature of the fluorinating reagent (e.g., Selectfluor®), the type of base (e.g., alkali carbonates), and the pH of the reaction medium have a significant impact on the product distribution and yield. researchgate.netresearchgate.net These reactions are often monitored in real-time using techniques like ¹⁹F NMR to track the formation of products and byproducts, allowing for fine-tuning of the conditions. researchgate.netresearchgate.net

Table 1: Optimization of Decarboxylative Aldol Reaction Conditions Data derived from studies on the reaction of potassium 2,2-difluoro-3-oxo-3-phenylpropanoate with an aldehyde. rsc.org

EntryLewis Acid/BaseSolventAdditive (equiv.)Yield (%)
1ZnCl₂THFNoneLower Yield
2ZnCl₂/TMEDATHFNone--
3ZnCl₂/TMEDADioxaneH₂O (1.0)--
4ZnCl₂/TMEDATHFH₂O (1.0)98
5MgCl₂/TMEDATHFH₂O (1.0)--
6ZnCl₂/TMEDATHFH₂O (0)Lower Yield

Table 2: Influence of Base on Decarboxylative Monofluorination Data derived from studies on the monofluorination of 3-oxo-3-phenylpropionic acid with Selectfluor®. researchgate.net

EntryBaseSolventTemperature (°C)Combined Yield (%)*
1NaHCO₃water/MeOH60--
2KHCO₃water/MeOH60--
3Cs₂CO₃water/MeOH60High
4K₂CO₃water/MeOH60Moderate
5Li₂CO₃water/MeOH60Low

*Combined yields of monofluorinated acid and its decarboxylated product.

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of fluorinated molecules is a significant challenge. While methods for the direct asymmetric synthesis of this compound are not widely reported, strategies developed for structurally related chiral fluorinated compounds, such as β,β-difluoro-α-amino acids, illustrate the key principles. These include asymmetric catalysis and the use of chiral auxiliaries. nih.gov

Asymmetric Catalysis in Difluorination

Asymmetric catalysis, employing either small organic molecules (organocatalysis) or transition metal complexes with chiral ligands, represents a powerful approach to enantiomerically enriched fluorinated compounds. nih.govnih.govsfu.ca

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral amines, phosphines, and other small molecules can catalyze reactions with high enantioselectivity. For example, the biomimetic enantioselective researchgate.netrsc.org-proton shift of β,β-difluoro-α-imine amides has been successfully catalyzed by chiral quinine (B1679958) derivatives. nih.gov This approach provides access to a range of chiral β,β-difluoro-α-amino amides in good yields and with high enantioselectivities. nih.gov The optimization of these reactions involves screening different catalyst structures and solvents, with toluene (B28343) often proving to be the solvent of choice. nih.gov This methodology demonstrates the potential of organocatalysis to control stereocenters adjacent to a difluorinated carbon.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. Chiral complexes of metals such as palladium, nickel, and rhodium are effective in a variety of enantioselective transformations. For instance, the enantioselective addition of difluoroenoxysilanes to aldehydes can be catalyzed by cationic palladium aqua complexes, providing a route to chiral α,α-difluoro-β-hydroxy ketones. researchgate.net Furthermore, the asymmetric synthesis of fluorinated amino acid derivatives has been achieved using chiral Ni(II) complexes. nih.govsfu.ca In these systems, a chiral ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Optimization typically involves screening different bases, solvents, and reaction temperatures to maximize both yield and diastereomeric excess. nih.govsfu.ca

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for stereoselective synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

Strategies for the asymmetric synthesis of β,β-difluoro-α-amino acid derivatives include the use of chiral auxiliaries. nih.gov For example, chiral oxazolidinones, which are readily prepared from amino alcohols, are widely used auxiliaries. wikipedia.org They can be acylated and then subjected to stereoselective alkylation or aldol reactions. Similarly, pseudoephedrine can be used to form chiral amides that undergo diastereoselective enolate alkylation. wikipedia.org

In the context of fluorinated compounds, a chiral α,α-difluoro-β-amino acid has been used as a component in the Ugi reaction to prepare difluorinated pseudopeptides. researchgate.net The starting chiral amino acid was itself prepared via a Reformatsky-type reaction involving a chiral oxazolidine, demonstrating the utility of auxiliary-based methods in building complex fluorinated molecules. researchgate.net

Biocatalytic Transformations for Chiral Difluorinated Acids

Biocatalysis has become an indispensable method for producing enantiomerically pure compounds, leveraging the high selectivity of enzymes to facilitate chiral resolutions. escholarship.org This approach is particularly valuable in the synthesis of chiral difluorinated acids, offering a sustainable and highly selective alternative to conventional chemical methods. escholarship.org The intersection of fluorine chemistry and biocatalysis is a growing field, addressing the challenge that fluorine-processing enzymes are rare in nature. escholarship.org

A primary biocatalytic strategy is the enzymatic kinetic resolution of racemic esters, such as the ethyl ester of this compound. This process utilizes enzymes, most commonly lipases, that preferentially hydrolyze one enantiomer of the ester, resulting in a mixture of an enantioenriched acid and the unreacted, also enantioenriched, ester. These can then be separated. For example, lipases have been successfully used in the kinetic resolution of various phenylalkyl carboxylic acid esters, achieving high enantiomeric purity. nih.gov

Another significant biocatalytic route is the asymmetric reduction of a prochiral precursor, such as a β-keto ester, to a chiral hydroxy ester, which can then be converted to the desired acid. nih.govmdpi.com Ketoreductases (KREDs) are often employed for this transformation, and the process can be designed as a dynamic kinetic resolution (DKR) where the substrate is racemized in situ, allowing for a theoretical yield of 100% for a single stereoisomer. nih.govrsc.org For instance, various KREDs have been used to reduce α-substituted-β-ketoesters to the corresponding α-substituted-β-hydroxyesters with high diastereoselectivity and enantioselectivity. nih.gov

The effectiveness of these biocatalytic methods depends on several factors, including the specific enzyme, substrate, solvent, and reaction conditions. rsc.org The use of enzymes can also circumvent the need for protecting groups, a key principle of green chemistry, as their high specificity allows them to target a single site on a complex molecule. acs.org

Table 1: Examples of Biocatalytic Transformations for Chiral Acid Synthesis

Enzyme TypeReaction TypeSubstrate ExampleProduct ExampleKey Feature
LipaseKinetic ResolutionRacemic ethyl 3-phenylbutanoate(S)-3-phenylbutyric acidHigh enantioselectivity nih.gov
Ketoreductase (KRED)Dynamic Reductive Kinetic Resolutionα-substituted-β-ketoesterα-substituted-β-hydroxyesterHigh yield and stereoselectivity nih.gov
Lactate Dehydrogenase (LDH)Asymmetric Reduction3,3,3-Trifluoro-2-oxopropionic acid(R)- or (S)-Trifluorolactic acidProduces optically pure α-hydroxy acids nih.gov
AldolaseAldol AdditionFluoropyruvateFluorinated aldol productsCreates new C-C bonds with stereocenters escholarship.org

Sustainable and Green Chemistry Aspects in Synthesis

The integration of green chemistry principles into the synthesis of organofluorine compounds like this compound is critical for minimizing environmental impact. numberanalytics.comnumberanalytics.com This involves a shift away from traditional fluorination methods that often use hazardous reagents like hydrogen fluoride (HF) and fluorine gas (F2), which are toxic, corrosive, and require significant energy input. numberanalytics.comagchemigroup.eu

Key aspects of a greener approach include:

Safer Reagents: A major focus is the development and use of less hazardous and more environmentally benign fluorinating agents. numberanalytics.com Alternatives to traditional reagents include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.com Recent breakthroughs have demonstrated methods to produce fluorochemicals directly from fluorspar (a mineral feedstock) using safer reagents like oxalic acid under mild, room-temperature conditions, bypassing the dangerous hydrogen fluoride intermediate. agchemigroup.euacs.org This innovation could significantly reduce risks and costs associated with fluorochemical production. agchemigroup.eu

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.orgpaperpublications.org For example, using catalytic hydrogen for reduction has a 100% atom economy, whereas a sodium borohydride (B1222165) reduction is significantly lower. acs.org

Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure reduces energy consumption. paperpublications.org Technologies like microwave-assisted synthesis can dramatically shorten reaction times and improve energy efficiency compared to conventional heating. paperpublications.org

Use of Catalysis: Catalytic processes are superior to stoichiometric ones as they reduce waste by being used in small amounts and allowing for recycling. acs.orgpaperpublications.org Both biocatalysts (enzymes) and chemical catalysts play a role. For instance, zeolite catalysts are now used for rearrangements that previously required sulfuric acid, thereby eliminating acid waste. paperpublications.org

Safer Solvents and Reaction Conditions: Green chemistry promotes replacing volatile organic compounds (VOCs) with safer alternatives like water, supercritical CO2, or conducting reactions in solvent-free systems. paperpublications.org Electrochemical fluorination is a promising technique that can be performed under mild conditions, often using more environmentally friendly solvent systems. numberanalytics.com

Design for Degradation: A forward-thinking principle is to design chemical products that break down into harmless substances after their use, minimizing their persistence and risk in the environment. acs.org

Table 2: Green Chemistry Principles in Fluorochemical Synthesis

PrincipleTraditional ApproachGreen/Sustainable Alternative
Reagents Use of hazardous HF, F2 gas. numberanalytics.comagchemigroup.euDirect synthesis from fluorspar with oxalic acid; use of reagents like Selectfluor. agchemigroup.euacs.org
Atom Economy Multi-step syntheses with stoichiometric reagents and byproducts. paperpublications.orgCatalytic reactions, designing routes to maximize reactant incorporation. acs.org
Energy High-temperature processes (e.g., >200°C for HF production). agchemigroup.euReactions at ambient temperature; use of microwave or high-pressure activation. paperpublications.orgrsc.org
Catalysis Use of stoichiometric reagents leading to significant waste. paperpublications.orgEmploying recyclable chemical catalysts or highly specific biocatalysts. acs.orgpaperpublications.org
Solvents Use of volatile organic compounds (VOCs).Use of water, supercritical fluids, or electrochemical methods in benign media. numberanalytics.compaperpublications.org

Reactivity and Mechanistic Investigations of 3,3 Difluoro 3 Phenylpropanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 3,3-difluoro-3-phenylpropanoic acid is a key functional group that participates in a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester. evitachem.com Similarly, amidation reactions can be carried out to produce amides. These reactions are fundamental in organic synthesis for creating new carbon-heteroatom bonds.

The formation of amides from carboxylic acids and amines is a common transformation. rsc.org For instance, 3-phenylpropanoic acid reacts with various amines, like N-methylbenzylamine and 4-methoxybenzylamine, to yield the corresponding amides in high yields. rsc.org Catalytic methods, such as those using borate (B1201080) esters like B(OCH2CF3)3, have been developed for efficient amidation of carboxylic acids, including N-protected amino acids and unprotected amino acids. ucl.ac.uk These methods often offer advantages like mild reaction conditions and high yields. ucl.ac.uk Another approach involves the use of amine-boranes, where the ratio of the carboxylic acid to the amine-borane can be optimized to maximize the amide yield. purdue.edu

Table 1: Examples of Amidation Reactions of Phenylpropanoic Acid Derivatives

Reactant 1Reactant 2ProductYieldReference
3-Phenylpropanoic acidN-MethylbenzylamineN-(Benzyl)-N-methyl]-3-phenylpropionamide95% rsc.org
3-Phenylpropanoic acid4-MethoxybenzylamineN-(4-Methoxybenzyl)-3-phenylpropionamide72% rsc.org
3-Phenylpropanoic acid4-MethylbenzylamineN-(4-Methylbenzyl)-3-phenylpropionamide81% rsc.org

Reduction to Alcohols and Amines

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. chemguide.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uklibretexts.org Due to the high reactivity of the reducing agent, isolating the aldehyde intermediate is generally not feasible. chemguide.co.uklibretexts.org The reaction is usually conducted in a dry ether solvent, followed by an acidic workup to yield the final alcohol product. chemguide.co.uk

Furthermore, the carboxylic acid can be converted into an amine through a process known as reductive amination. This involves the initial formation of an amide, followed by its reduction. A one-pot process has been developed for the synthesis of 3-amino-3-phenylpropionic acid esters from benzaldehyde (B42025), malonic acid, and ammonium (B1175870) acetate, followed by esterification. google.com Catalytic reductive amination of carboxylic acids can also be achieved using reagents like phenylsilane (B129415) in the presence of a catalyst such as zinc acetate. rsc.org

Decarboxylation Pathways and Control

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for β-keto acids, a class of compounds related to this compound. rsc.orgresearchgate.net For instance, 2,2-difluoro-3-oxo-3-phenylpropanoic acid can undergo decarboxylation to form difluoroenolate intermediates. rsc.org This process can be influenced by reaction conditions such as temperature and the presence of catalysts. rsc.orgrsc.org

The decarboxylation of similar compounds, such as 4,5-difluorophthalic acid, can be catalyzed by copper salts in solvents like N-methyl-2-pyrrolidone to produce difluorobenzoic acids. google.com The stability of the resulting carbanion or intermediate plays a crucial role in the ease of decarboxylation. The presence of the gem-difluoro group can influence the electronic environment and, consequently, the stability of intermediates, thereby affecting the decarboxylation pathway and its control.

Transformations Involving the Gem-Difluoro Moiety

The gem-difluoro group (CF₂) imparts unique reactivity to the molecule, influencing reactions at and adjacent to this moiety.

Reactivity of the Difluoromethylene Group

The difluoromethylene group is a key feature in many biologically active molecules and serves as a versatile synthetic handle. nih.govrsc.org This group can participate in various transformations. For example, gem-difluoroalkenes can be synthesized from related compounds and can undergo hydrogenation to form difluoromethyl groups (CHF₂). nih.gov The difluoromethylene group is considered a bioisostere of a carbonyl or ether oxygen, making it a valuable substituent in medicinal chemistry. beilstein-journals.org

Substitution Reactions Adjacent to the Difluoro Center

The presence of the gem-difluoro group significantly impacts the reactivity of the adjacent carbon atoms. The strong electron-withdrawing nature of the two fluorine atoms can activate the neighboring positions for nucleophilic attack or other transformations.

In related systems, such as β-lactams containing a CF₃ group, reactions can be induced at the position adjacent to the fluorinated carbon. nih.gov For example, dehydrofluorination of 4-CF₃-β-lactams can lead to the formation of gem-difluoroalkenes. nih.gov The specific reaction pathway can be influenced by the substituents on the adjacent carbon. nih.gov

Influence of Fluorine on Acidity and Tautomerism

The electronic properties of this compound are profoundly influenced by the two fluorine atoms at the β-position. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly impacts the molecule's acidity. researchgate.netlibretexts.org This effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation by delocalizing the negative charge. Consequently, the acidity of the carboxylic acid is substantially increased compared to its non-fluorinated parent compound, 3-phenylpropanoic acid. researchgate.net In general, the pKa-lowering effect of fluorine substituents is more pronounced than that of other halogens like chlorine due to fluorine's superior electronegativity. libretexts.org

Table 1: Comparison of Acidity in Phenylpropanoic Acid and its Fluorinated Analogs

Compound NameStructureExpected Acidity Trend (pKa)Reason
3-Phenylpropanoic acidC₆H₅CH₂CH₂COOHBaselineReference compound with no electron-withdrawing fluorine atoms.
3-Fluoro-3-phenylpropanoic acidC₆H₅CHFCH₂COOHLower pKa than parentOne fluorine atom provides a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion.
This compoundC₆H₅CF₂CH₂COOHLowest pKa in seriesTwo fluorine atoms provide a very strong cumulative inductive effect, leading to the greatest stabilization of the carboxylate anion and thus the highest acidity.

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert, most commonly through the relocation of a hydrogen atom. wikipedia.org The most prevalent type is prototropy, which can be seen as a form of acid-base behavior. wikipedia.org For carboxylic acids, tautomerism is generally limited to the resonance structures of the carboxyl group itself. In the case of this compound, there is no evidence in the reviewed literature of significant tautomerism beyond this. The presence of the difluoro group at the β-position does not create conditions for common tautomeric forms like keto-enol tautomerism, as seen in β-keto acids.

Electrophilic and Nucleophilic Reactions of the Phenyl Ring

The reactivity of the phenyl ring in this compound is dictated by the electronic nature of the -C(F₂)CH₂COOH substituent.

Electrophilic Aromatic Substitution (EAS): The gem-difluoro group is strongly electron-withdrawing. This deactivates the phenyl ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsher conditions compared to benzene (B151609) or activated derivatives. The substituent directs incoming electrophiles to the meta position due to the destabilization of ortho and para arenium ion intermediates.

Nucleophilic Aromatic Substitution (NAS): For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups and possess a good leaving group (such as a halide). science.gov While the -C(F₂)CH₂COOH group itself is not a leaving group, its strong deactivating nature would make the phenyl ring more susceptible to NAS if a suitable leaving group were present at the ortho or para positions.

Elucidation of Reaction Mechanisms

Understanding the precise pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods.

Reactions involving this compound can, under specific conditions, proceed through radical intermediates. The difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃) due to a less pronounced electron-withdrawing effect and a different geometry. rsc.org Certain synthetic protocols, such as Minisci-type reactions or those employing specific fluorinating agents like Selectfluor®, are known to operate via radical pathways. rsc.orgresearchgate.netresearchgate.net For instance, the decarboxylation of related β-keto acids can be initiated to form radical species that then participate in subsequent bond-forming events. researchgate.net The study of such mechanisms often relies on techniques like the chemical trapping of transient intermediates to confirm their existence. nih.gov

A fundamental question in mechanistic studies is whether a reaction proceeds in a single, concerted step or through a multi-step pathway involving one or more intermediates. researchgate.net The choice between these pathways is influenced by factors such as the stability of potential intermediates, the nature of the leaving group, and the reaction conditions. researchgate.netacs.org

Stepwise Mechanism: This pathway involves the formation of a distinct intermediate, such as a carbocation or a carbanion. researchgate.net For example, an E1cB elimination mechanism is a stepwise process. Polar solvents often favor stepwise mechanisms by stabilizing charged intermediates. researchgate.net

Concerted Mechanism: In this pathway, all bond-breaking and bond-forming events occur simultaneously within a single transition state. Many cycloaddition reactions and certain substitution and elimination reactions follow concerted pathways. acs.orgmdpi.com

Computational studies, alongside experimental evidence like kinetic isotope effects, are powerful tools for distinguishing between these mechanistic alternatives and determining the structure of the transition state. fu-berlin.de For some reactions, a change in the leaving group or catalyst can cause a shift from a stepwise to a concerted mechanism. acs.org

Catalysts and additives play a pivotal role in the reactions of this compound and its derivatives, influencing reaction rates, selectivity, and even the mechanistic pathway.

Table 2: Examples of Catalysts and Additives in Reactions of Fluorinated Propanoic Acid Derivatives

Catalyst/Additive TypeExampleFunction/Reaction TypeReference
Acid/Base CatalystsSulfuric acid, Sodium hydroxideStandard esterification or hydrolysis of the carboxylic acid. evitachem.com
Chiral OrganocatalystsChiral Phosphoric Acids (CPAs), Cinchona Alkaloids (e.g., quinine (B1679958) derivatives)Asymmetric transfer hydrogenation of related imines; Enantioselective proton shifts. nih.govbeilstein-journals.org
Transition Metal CatalystsPalladium, Rhodium, Copper complexesCross-coupling reactions (e.g., with arylboronic acids), C-H functionalization, decarboxylative alkylations. rsc.orgrsc.orgacs.org
Additives for SelectivityInorganic bases (e.g., K₂CO₃), Silver saltsControl pH, act as halogen scavengers, or promote specific reaction pathways in metal-catalyzed processes. researchgate.netnih.gov

For instance, chiral phosphoric acids have been successfully employed as Brønsted acid catalysts in the asymmetric transfer hydrogenation of related 3,3-difluoro-3H-indoles, proceeding via the activation of an iminium intermediate. beilstein-journals.org Similarly, chiral quinine derivatives can catalyze enantioselective proton shifts in related systems. nih.gov Transition metals are indispensable for more complex transformations. Rhodium catalysts enable the coupling of arylboronic acids with fluorinated building blocks, acs.org while copper catalysts can facilitate decarboxylative reactions of related β-keto acids. rsc.org The choice of ligands, solvents, and additives is often critical to prevent side reactions and achieve high yields and selectivity. acs.orgnih.gov

Applications As a Key Building Block in Complex Molecule Synthesis

Precursor to Fluorinated Amino Acid Derivatives

The synthesis of fluorinated amino acids is a significant area of research, as the incorporation of fluorine can enhance the metabolic stability and binding affinity of peptides and other bioactive molecules. researchgate.net 3,3-Difluoro-3-phenylpropanoic acid serves as a key starting material for the preparation of α,α-difluoro-β-amino acids and their subsequent incorporation into peptide chains.

The transformation of this compound into α,α-difluoro-β-amino acids is a critical step in leveraging its synthetic potential. One common strategy involves the conversion of the carboxylic acid to an amide, followed by a Hoffman rearrangement to install the β-amino group. For instance, the racemic Boc-protected β,β-difluoro-Phe-OH can be synthesized from its corresponding ester. iris-biotech.de Another approach involves the Reformatsky reaction, where aldimines react with bromodifluoroacetamides to directly yield α,α-difluoro-β-amino amides. rsc.org This method has been shown to produce various N-PMP protected α,α-difluoro-β-amino-β-aryl amides in good yields. rsc.org The resulting enantiomerically pure, protected β-amino esters can be readily transformed into the corresponding acids, amides, and amines. nih.gov

Enzymatic methods have also been developed for the efficient synthesis of β-fluorophenyl-substituted β-amino acid enantiomers. mdpi.com Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts provides access to both (R)- and (S)-enantiomers with high enantiomeric excess. mdpi.com

Table 1: Synthesis of α,α-Difluoro-β-Amino Acid Derivatives

Starting Material Reagents and Conditions Product Yield Reference
Ethyl bromodifluoroacetate and N-tert-butylsulfinimines Reformatsky reaction β-tert-butylsulfinamyl-β-substituted α,α-difluoropropionates Diastereomeric ratios 80:20 to 95:5 nih.gov
Aldimines and bromodifluoroacetamides Zinc-promoted Reformatsky reaction N-PMP protected α,α-difluoro-β-amino-β-aryl amides 64-95% rsc.org
Racemic β-amino carboxylic ester hydrochloride salts Lipase PSIM, iPr2O, Et3N, H2O (R)- and (S)-β-fluorophenyl-substituted β-amino acids >48% mdpi.com

Once synthesized, α,α-difluoro-β-amino acids derived from this compound are valuable building blocks for creating fluorinated peptides. iris-biotech.denih.gov The presence of the gem-difluoro unit can significantly impact the conformational properties and proteolytic stability of the resulting peptides. thieme-connect.comfluorochem.co.uk The incorporation of these fluorinated amino acids can be achieved using standard peptide coupling methods. fluorochem.co.uk For example, dipeptides containing β,β-difluoroalanine have been successfully synthesized. nih.gov The resulting fluoro-peptides are of interest for their potential as enzyme inhibitors and therapeutic agents. iris-biotech.denih.gov

The synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction has also been reported. molaid.comnais.net.cn This one-pot reaction allows for the rapid construction of complex peptide-like structures.

Intermediate in the Construction of Fluoro-Heterocyclic Systems

The unique reactivity of this compound and its derivatives makes them useful intermediates in the synthesis of fluorinated heterocyclic compounds. google.com While direct applications of this compound in this context are not extensively documented in the provided search results, the functional groups present in its derivatives, such as the amino and carboxylic acid moieties in the corresponding β-amino acids, provide handles for cyclization reactions to form various heterocyclic rings. For instance, fluorinated β-amino acids can be used to construct fluorinated β-lactams, which are themselves important precursors for other heterocyclic systems. researchgate.net

Utility in the Synthesis of Advanced Organofluorine Compounds

Beyond amino acids and heterocycles, this compound serves as a platform for the synthesis of a broader range of advanced organofluorine compounds. researchgate.net The strategic placement of the difluoromethylene group influences the electronic properties of the molecule and provides a stable anchor for further functionalization.

Derivatives of this compound can be utilized in the synthesis of fluorinated aldols and ketones. For example, the corresponding ethyl ester, ethyl 3,3-difluoro-3-phenylpropanoate, can be used as a precursor. fluorochem.co.uk Decarboxylative aldol (B89426) reactions of α,α-difluoro-β-ketocarboxylate salts with carbonyl compounds can produce α,α-difluoro-β-hydroxy ketones in good yields. researchgate.net Furthermore, the direct deprotonation of α,α-difluoromethyl ketones, which can be derived from related starting materials, allows for their functionalization with aldehydes to yield α,α-difluoro-β-hydroxy ketones. researchgate.net These fluorinated ketones are valuable intermediates in organic synthesis and have been investigated for their biological activities. cas.cnolemiss.edu

Table 2: Synthesis of Fluorinated Aldols and Ketones

Reactants Catalyst/Reagents Product Yield Reference
α,α-difluoro-β-ketocarboxylate salt, carbonyl compounds ZnCl2/N,N,N′,N′-tetramethylethylenediamine α,α-difluoro-β-hydroxy ketones up to 99% researchgate.net
α,α-difluoromethyl ketones, aldehydes Catalytic organosuperbase, silane (B1218182) additive α,α-difluoro-β-hydroxy ketones High researchgate.net
(Z)-4,4,4-trifluoro-3-hydroxy-1-(naphthalen-2-yl)but-2-en-1-one, aldehyde LiBr, Et3N 2,2-difluoro-3-hydroxy-1-(naphthalen-2-yl)-octa-4,6-dien-1-one 26% olemiss.edu
(Z)-4,4,4-trifluoro-3-hydroxy-1-(naphthalen-2-yl)but-2-en-1-one, 4-methoxybenzaldehyde LiBr, Et3N 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)-1-(naphthalen-2-yl)-propan-1-one 67% olemiss.edu

The difluorophenylpropanoic acid scaffold can also be a starting point for the synthesis of other functionalized alkyl fluorides. While direct transformations of the parent acid are not explicitly detailed in the search results, the principles of organofluorine chemistry suggest that the carboxylic acid group can be converted into other functionalities, leading to a variety of difluorinated alkyl compounds. The development of methods for the preparation of enantioenriched tertiary alkyl fluorides is an active area of research, and precursors derived from this compound could potentially be utilized in such synthetic strategies. escholarship.org The synthesis of fluorinated functional compounds, including carboxylic acids, esters, and ketones, can be achieved through direct fluorination methods, although this is a general approach not specific to this compound. google.com

Role in Stereoselective Total Synthesis Efforts

The application of this compound and its derivatives in stereoselective total synthesis is a developing area of research. The inherent chirality that can be established at the carbon atom bearing the carboxyl group, coupled with the influence of the difluorinated benzylic stereocenter, provides a valuable platform for the asymmetric synthesis of complex targets.

One notable example involves the use of a chiral derivative of this compound in the synthesis of difluorinated pseudopeptides. Specifically, 2,2-difluoro-3-(2-hydroxy-1R-phenylethylamino)-3S-phenylpropionic acid has been employed as a key component in the Ugi four-component reaction (4-CR). researchgate.net This multicomponent reaction allows for the rapid assembly of complex peptide-like structures from simple starting materials.

In this approach, the stereochemistry of the amino acid derivative, originating from a synthetic pathway involving a derivative of this compound, dictates the stereochemical outcome of the Ugi reaction. The reaction of the chiral difluoro-β-amino acid with an aldehyde, an isocyanide, and another carboxylic acid component proceeds with high diastereoselectivity, affording complex difluorinated pseudopeptides. researchgate.net The stereocenters present in the 2,2-difluoro-3-aminophenylpropionic acid backbone effectively control the spatial orientation of the newly formed stereocenter in the Ugi product.

The following table summarizes the key aspects of this stereoselective application:

Starting MaterialReactionKey FeatureProduct ClassRef
2,2-Difluoro-3-(2-hydroxy-1R-phenylethylamino)-3S-phenylpropionic acidUgi Four-Component ReactionStereochemical control from the chiral difluoro-β-amino acid backboneDifluorinated Pseudopeptides researchgate.net

While the direct total synthesis of a complex natural product originating from this compound is not yet extensively documented in publicly available literature, the aforementioned example with pseudopeptides underscores the potential of this building block. The ability to control stereochemistry in a multicomponent reaction is a significant finding, as these reactions are highly valued for their efficiency and ability to generate molecular diversity.

Further research in this area is likely to expand the utility of chiral derivatives of this compound to the total synthesis of other complex molecules, including natural products and their analogues. The unique conformational constraints and electronic properties imparted by the gem-difluoro group make it an attractive synthon for medicinal chemistry and drug discovery programs.

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis

The electronic landscape of 3,3-Difluoro-3-phenylpropanoic acid is significantly influenced by the highly electronegative fluorine atoms. This section delves into the computational analysis of its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of fluorinated organic molecules. acs.org DFT calculations allow for the determination of various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For fluorinated carboxylic acids, DFT methods like B3LYP, M06-2X, and MN15 are commonly employed to compute thermodynamic properties such as standard enthalpies of formation. acs.org The choice of functional can be critical; for instance, the M06-2X functional has been shown to be superior in accurately predicting the C–F normal modes in highly fluorinated carboxylic acids compared to the more common B3LYP. uantwerpen.be

Computational studies on related fluorinated carboxylic acids have demonstrated that increasing the degree of fluorination generally leads to an increase in the acid's pKa, although the position of the fluorine atoms relative to the carboxylic acid group has a substantial impact. nih.gov DFT calculations have also been used to explore the intramolecular interactions in similar molecules, such as the potential for π-π interactions between phenyl and fluorinated phenyl groups, which can influence conformational preferences and reactivity. acs.org

Table 1: Predicted Physicochemical Properties of Related Fluorinated Carboxylic Acids (DFT Studies)

PropertyMethodFindingReference
Enthalpies of Formation (ΔfH°298)CBS-APNOShowed the smallest standard deviation among tested methods. acs.org
pKaCOSMO-RSGenerally increases with decreased fluorination. nih.gov
C-F Normal ModesM06-2XMore accurate predictions than B3LYP. uantwerpen.be

This table is interactive. Click on the headers to sort.

Conformational Analysis and Stereochemical Preferences

For similar chiral fluorinated molecules, computational methods are essential for assigning the absolute configuration by comparing calculated vibrational circular dichroism (VCD) or molecular rotational resonance (MRR) spectra with experimental data. uantwerpen.be The process requires a thorough conformational search to ensure that all relevant low-energy conformers are included in the Boltzmann averaging for the final predicted spectrum. uantwerpen.be In related systems like 3-phenylpropanoic acid derivatives, DFT calculations have been used to determine stable conformations and their corresponding carbonyl frequencies. acs.org

Mechanistic Probing via Quantum Chemistry

Quantum chemistry calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving the formation or transformation of this compound.

Transition State Characterization

Identifying and characterizing transition states is a cornerstone of mechanistic studies. Transition state theory, coupled with quantum chemical calculations, allows for the determination of the geometry and energy of the highest point along the reaction coordinate. While specific transition state calculations for reactions directly involving this compound are not widely published, studies on analogous systems provide a framework for understanding potential reaction pathways. For instance, DFT calculations have been used to study the transition states in the synthesis of complex molecules where fluorinated phenylpropanoic acid derivatives could be intermediates.

Reaction Pathway Energetics

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. This energetic landscape reveals the feasibility of a proposed mechanism and can explain observed product distributions. Studies on fluorinated carboxylic acids have used high-level ab initio methods like CBS-QB3, CBS-APNO, and G4 to determine accurate enthalpies of formation, which are fundamental to understanding reaction energetics. acs.org The stability and reaction paths of these molecules are of interest in various fields, from environmental science to biochemistry. acs.org

Prediction of Reactivity and Selectivity

Computational models can predict how a molecule like this compound will behave in a chemical reaction, including its reactivity and the selectivity of its transformations. For example, computational studies on the acid dissociation constants (pKa) of perfluoroalkyl carboxylic acids have shown that the electronic character of the carboxylic acid headgroup is not substantially influenced by increasing the perfluoroalkyl chain length. researchgate.net

In the context of asymmetric synthesis, computational models can help rationalize the stereochemical outcome of reactions. For related chiral β,β-difluoro-α-amino acids, biomimetic studies have explored enantioselective proton shifts, where the catalyst's structure dictates the chirality of the product. nih.gov DFT calculations can be employed to model the interactions between the substrate and the chiral catalyst in the transition state, thereby explaining the observed enantioselectivity.

Substituent Effects on Chemical Properties

The chemical properties of this compound can be significantly influenced by the presence of various substituents on the phenyl ring. These substituents can alter the electronic environment of the molecule, thereby affecting its acidity, reactivity, and other chemical characteristics. The principles governing these effects are primarily based on the substituent's ability to donate or withdraw electron density through inductive and resonance effects.

Research Findings

While specific experimental studies on the substituent effects for this compound are not extensively documented in publicly available literature, the behavior can be predicted based on well-established principles of physical organic chemistry, particularly the study of substituted benzoic acids and other phenylalkanoic acids. libretexts.orgpressbooks.pubviu.ca

Inductive Effects: The gem-difluoro group at the benzylic position is a strong electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent compound compared to 3-phenylpropanoic acid. Substituents on the phenyl ring will further modulate this acidity. Electron-withdrawing substituents, such as nitro (-NO₂) or cyano (-CN) groups, will further increase acidity by pulling electron density away from the carboxylic acid group and stabilizing the conjugate base. libretexts.org Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), will decrease acidity by pushing electron density towards the carboxyl group, destabilizing the conjugate base. libretexts.org

Hammett Equation: The quantitative impact of substituents on the reactivity and equilibrium constants of aromatic compounds is often described by the Hammett equation. viu.catubitak.gov.tr This linear free-energy relationship correlates the reaction rate or equilibrium constant for a series of substituted aromatic compounds with two parameters: a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to these substituent effects. viu.ca For the dissociation of substituted benzoic acids in water at 25°C, ρ is defined as 1.00. viu.ca For 3-phenylpropanoic acids, the ρ value is smaller, indicating that the effect of the substituent is attenuated by the intervening methylene (B1212753) groups. viu.ca In the case of this compound, the strong inductive effect of the difluoro group would likely lead to a different ρ value, reflecting the modified sensitivity of the carboxylic acid to the electronic effects of the phenyl substituents.

Illustrative Data Tables

The following tables illustrate the expected trends in the acidity (pKa) of substituted 3,3-Difluoro-3-phenylpropanoic acids based on the electronic nature of the substituents. The pKa values are hypothetical and serve to demonstrate the principles of substituent effects.

Table 1: Expected Effect of para-Substituents on the Acidity of this compound

Substituent (X)Substituent TypeExpected pKa Change (relative to X=H)Predicted Relative Acidity
-NO₂Strong Electron-WithdrawingDecreaseStronger Acid
-CNModerate Electron-WithdrawingDecreaseStronger Acid
-ClWeak Electron-WithdrawingSlight DecreaseSlightly Stronger Acid
-HReference0-
-CH₃Weak Electron-DonatingSlight IncreaseSlightly Weaker Acid
-OCH₃Strong Electron-Donating (Resonance)IncreaseWeaker Acid

Table 2: Comparison of Hammett Substituent Constants (σ)

This table provides standard Hammett constants for common substituents to quantify their electronic influence. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. These constants are used in the Hammett equation to predict reaction rates and equilibrium constants.

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-OH+0.12-0.37
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-Cl+0.37+0.23
-Br+0.39+0.23
-CN+0.56+0.66
-NO₂+0.71+0.78

Data sourced from established physical organic chemistry principles. viu.ca

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure and dynamics of 3,3-Difluoro-3-phenylpropanoic acid. Different nuclei, such as ¹H, ¹³C, and ¹⁹F, offer unique insights into the compound's constitution and its transformations during chemical reactions.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of this compound. The ¹H NMR spectrum typically reveals signals corresponding to the protons of the phenyl group and the methylene (B1212753) protons of the propanoic acid chain. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution on the phenyl ring. The methylene protons adjacent to the difluorinated carbon and the carboxylic acid group exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carboxylic acid carbon, the difluorinated quaternary carbon, the methylene carbon, and the carbons of the phenyl ring. The signal for the carbon atom bonded to the fluorine atoms (C3) is characteristically split into a triplet due to one-bond carbon-fluorine coupling (¹JCF).

Table 1: Representative ¹H and ¹³C NMR Data for Phenylpropanoic Acid Derivatives

CompoundNucleusChemical Shift (δ, ppm)Description
3-Phenylpropanoic acid¹H NMR~7.2-7.4 (m, 5H, Ar-H), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂)Aromatic and aliphatic protons. upb.ro
¹³C NMR~179 (C=O), ~140 (Ar-C), ~128.5 (Ar-CH), ~128.4 (Ar-CH), ~126.2 (Ar-CH), ~35 (CH₂), ~30 (CH₂)Carboxylic, aromatic, and aliphatic carbons. upb.ro
2,2-Difluoro-3-oxo-3-phenylpropanoic acid¹H NMR (CDCl₃, 400 MHz)8.36 (s, 1H), 8.07 (d, J = 8.0 Hz, 2H), 7.65 (t, J = 8.0 Hz, 1H), 7.49 (t, J = 8.0 Hz, 2H)Signals for the carboxylic acid proton and aromatic protons. rsc.org
¹³C NMRData not explicitly provided in the search results.-

¹⁹F NMR for Monitoring Fluorination and Byproduct Formation

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for studying fluorinated compounds like this compound. The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms, the chemical shift of which is indicative of the gem-difluoroalkyl moiety.

This technique is particularly valuable for monitoring the progress of fluorination reactions. researchgate.net The appearance of the characteristic ¹⁹F signal of the desired product and the disappearance of the signals of fluorinating agents or fluorinated intermediates can be tracked over time. Furthermore, the formation of any fluorinated byproducts can be readily detected and quantified, providing crucial insights into reaction selectivity and potential side reactions. researchgate.net For instance, in the synthesis of related α,α-difluoro-β-hydroxy ketones, ¹⁹F NMR was used to characterize the products, showing distinct signals for the difluoromethylene group. rsc.org

Table 2: Representative ¹⁹F NMR Data for Related Fluorinated Compounds

CompoundSolventChemical Shift (δ, ppm)Reference
2,2-Difluoro-3-oxo-3-phenylpropanoic acidCDCl₃-107.7 (s) rsc.org
2,2-Difluoro-1-phenylethanoneCDCl₃-122.1 (s) rsc.org
Aryl-CF₂-CH(OH)-RCDCl₃-104 to -116 (dd) rsc.org

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the unambiguous assignment of all ¹H and ¹³C signals and for elucidating complex structural features.

COSY: This experiment establishes correlations between coupled protons, helping to identify the spin systems within the molecule, such as the protons of the phenyl ring and the methylene protons of the propanoic acid chain.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the known ¹H assignments.

HMBC: This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different fragments of the molecule, for example, linking the phenyl group to the propanoic acid chain via correlations from the benzylic protons to the aromatic carbons.

While specific 2D NMR studies on this compound are not detailed in the provided search results, the application of these techniques is a standard and essential practice in the structural elucidation of novel organic molecules.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound. It is widely used for reaction monitoring and for the identification of the final product as well as any intermediates or byproducts.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. This is a crucial step in confirming the identity of the synthesized compound. The experimentally determined exact mass is compared with the calculated mass for the expected molecular formula (C₉H₈F₂O₂). HRMS data for related fluorinated compounds have been reported, confirming their elemental composition. rsc.orgbeilstein-journals.org

Table 3: Predicted Collision Cross Section Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺187.05652135.0
[M+Na]⁺209.03846142.5
[M-H]⁻185.04196134.7

Data from PubChemLite. uni.lu

Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the connectivity of the atoms within the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the carboxylic acid group, water, or fragments containing the difluorophenylmethyl moiety. The study of the fragmentation patterns of related difluorinated compounds has been used to confirm their structure. researchgate.netuakron.edu For example, in the analysis of 3,3-difluoro-1-halo-2-arylcyclopropenes, MS/MS was used to analyze the structure of fragment ions. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation and quantification of the compound from impurities and the determination of its enantiomeric purity. These methods are crucial for quality control and for characterizing the products of synthetic procedures.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape.

In research involving related compounds such as 3-oxo-3-phenylpropanoic acid, GC has been effectively used to monitor reaction progress and analyze product distribution. researchgate.net For instance, in studies of decarboxylative fluorination, GC analysis allows for the quantification of the desired fluorinated products and any by-products, providing critical data for reaction optimization. researchgate.net The general approach involves the separation of components in a gaseous mobile phase, with detection commonly performed by a flame ionization detector (FID), which offers high sensitivity for organic compounds.

A typical GC method for a related compound, propionic acid, utilized a packed column with 0.3% (w/w) Carbowax 20M and 0.1% phosphoric acid on a Carbopack C support, demonstrating the separation of volatile fatty acids. cerealsgrains.org While specific conditions for this compound are not detailed in the provided search results, a similar approach with appropriate temperature programming would be expected.

Table 1: Illustrative GC Parameters for Volatile Fatty Acid Analysis

Parameter Value
Column 75 cm x 4 mm i.d. borosilicate-glass
Stationary Phase 0.3% (w/w) Carbowax 20M and 0.1% phosphoric acid on 60-80 mesh Carbopack C
Carrier Gas Nitrogen
Flow Rate 41 ml/min
Injector Temperature 121°C
Column Temperature 119°C
Detector Flame Ionization Detector (FID)
Detector Temperature 208°C

Data is illustrative and based on the analysis of propionic acid. cerealsgrains.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile or thermally labile compounds like this compound. It offers high resolution and sensitivity for the separation of the main compound from its impurities.

Reversed-phase HPLC is a common mode for the analysis of phenylpropanoic acid derivatives. For example, a method was developed for 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, using a zirconia-based stationary phase (Zr-CARB) with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. researchgate.net The use of UV detection is standard for aromatic compounds, with the wavelength selected to maximize the absorbance of the analyte.

A general HPLC method for the analysis of organic acids might employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., formic acid solution) and an organic modifier like acetonitrile. mdpi.com The gradient or isocratic elution is optimized to achieve baseline separation of all components.

Table 2: Example HPLC Conditions for the Analysis of a Phenylpropanoic Acid Derivative

Parameter Value
Column Zr-CARB, 150 mm x 4.6 mm i.d., 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v)
Flow Rate 1.2 ml/min
Temperature 80°C
Detection Fluorescence (Excitation: 220 nm, Emission: 285 nm)

Data is for the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid. researchgate.net

Chiral Chromatography for Enantiomeric Purity

For chiral molecules such as this compound, which can exist as a pair of enantiomers, determining the enantiomeric excess (ee) is critical, especially in the context of asymmetric synthesis. Chiral chromatography is the gold standard for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD), are widely used for the separation of a broad range of racemates, including carboxylic acids. researchgate.net

In the enantioselective synthesis of related β,β-difluoro-α-amino acid derivatives, chiral-phase HPLC was instrumental in determining the enantiomeric excess of the products. nih.gov The separation is typically achieved in normal-phase or reversed-phase mode, depending on the specific CSP and analyte. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) for normal-phase, is crucial for achieving optimal resolution. researchgate.net

Table 3: General Conditions for Chiral HPLC Separation of Carboxylic Acids

Parameter Typical Value/Type
Column Chiralcel OD-H or Chiralpak AD
Mobile Phase (Normal Phase) n-Hexane / 2-Propanol with a small amount of acid modifier (e.g., TFA)
Detection UV (e.g., 220 nm)
Flow Rate 0.5 - 1.5 mL/min

These are general conditions and require optimization for a specific analyte. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure (for derivatives)

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds. For derivatives of this compound, this technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While the crystal structure of this compound itself is not available in the searched literature, studies on related dihalogenated propanoic acid derivatives have demonstrated the power of this technique. For example, the crystal structure of 2,3-Dibromo-3-phenylpropanoic acid revealed details about its molecular conformation and intermolecular interactions, such as the formation of inversion dimers through hydrogen bonding between the carboxylic acid groups. nih.govresearchgate.net

Table 4: Illustrative Crystallographic Data for a Dihalogenated Phenylpropanoic Acid Derivative (2,3-Dibromo-3-phenylpropanoic acid)

Parameter Value
Chemical Formula C₉H₈Br₂O₂
Crystal System Orthorhombic
Space Group P bca
a (Å) 7.0278 (1)
b (Å) 9.7105 (1)
c (Å) 29.2970 (4)
Volume (ų) 1999.33 (4)
Temperature (K) 100 (2)

Data from the crystallographic study of 2,3-Dibromo-3-phenylpropanoic acid. nih.gov

Future Perspectives in 3,3 Difluoro 3 Phenylpropanoic Acid Research

Emerging Synthetic Strategies and Reagents

The development of efficient and novel synthetic routes to 3,3-Difluoro-3-phenylpropanoic acid and its precursors is critical for advancing its application. Future research is trending away from harsh and classical fluorination methods towards more elegant and atom-economical strategies.

One promising area is the use of decarboxylative reactions . For instance, a decarboxylative aldol (B89426) reaction using an α,α-difluoro-β-ketocarboxylate salt has been shown to be a facile method for generating a difluoroenolate, a key intermediate. rsc.org The reaction of potassium 2,2-difluoro-3-oxo-3-phenylpropanoate with various aldehydes proceeds smoothly to provide α,α-difluoro-β-hydroxy ketones, which are direct precursors to the target acid structure. rsc.org Similarly, silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids represents a powerful method for installing fluorine atoms under mild, aqueous conditions, a strategy that could be adapted for precursors of this compound. beilstein-journals.org

New fluorinating reagents are also expanding the synthetic toolkit. Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are being employed for the chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, which are common starting materials. mdpi.com Catalyst- and base-free fluorination using Selectfluor in aqueous media presents an environmentally friendly and practical approach. mdpi.com Furthermore, the development of reagents that combine redox stability with high fluorine-transfer ability, such as NFSI, is enabling transition-metal-free radical fluorination pathways. mdpi.com

Electrochemical synthesis is another burgeoning field that offers a green and efficient alternative to traditional methods. researchgate.net While demonstrated for related trifluoromethylated analogues, electrochemical carboxylation using CO2 as a C1 source presents a novel and sustainable approach for synthesizing α-aryl-substituted carboxylic acids. researchgate.net Adapting this electromethodology to difluoro-containing precursors could provide a direct and environmentally benign route to this compound.

Table 1: Emerging Synthetic Strategies

StrategyKey Reagents/ConditionsPrecursor/IntermediatePotential AdvantageReference
Decarboxylative Aldol ReactionPotassium 2,2-difluoro-3-oxo-3-phenylpropanoate, ZnCl2/TMEDADifluoroenolateMild conditions, bench-stable salt rsc.org
Silver-Catalyzed Decarboxylative FluorinationAgNO3, SelectfluorAliphatic Carboxylic AcidsMild, radical-based, aqueous compatible beilstein-journals.org
Selective FluorinationSelectfluor, NFSI1,3-Dicarbonyl CompoundsHigh chemoselectivity, green conditions mdpi.com
Electrochemical Carboxylation(1-bromo-2,2-difluoroethyl)benzene (hypothetical), CO2, Electric CurrentAryl-dihaloethyl precursorsSustainable, uses CO2, avoids stoichiometric reagents researchgate.net

Advancements in Catalytic Asymmetric Fluorination

The synthesis of enantiomerically pure fluorinated compounds is of utmost importance, as stereochemistry often dictates biological activity. Significant strides are being made in catalytic asymmetric fluorination to control the stereocenter adjacent to the difluoromethyl group in precursors to this compound.

A major breakthrough is the use of nucleophilic fluorine sources in asymmetric catalysis. Researchers have reported a highly enantioselective fluorination (up to >99% ee) using the inexpensive and stable reagent BF3·Et2O as the fluorine source, activated by a chiral iodine catalyst. nih.gov This method provides direct access to chiral fluorinated products and opens new avenues for asymmetric nucleophilic fluorinations. nih.gov Other nucleophilic sources like Et3N·3HF have been used with chiral iridium complexes for the asymmetric fluorination of allylic trichloroacetimidates, overcoming challenges in forming secondary allylic fluorides with high stereocontrol. beilstein-journals.org

Transition-metal catalysis continues to evolve with new catalyst systems. Chiral complexes of Nickel(II) and Scandium(III) have been successfully employed for the highly enantioselective fluorination of β-ketoesters and oxindoles using NFSI as the fluorine source. beilstein-journals.org These methods achieve excellent yields and enantioselectivities (89–99% ee) and demonstrate the broad applicability of metal-catalyzed approaches. beilstein-journals.org

Beyond metal catalysis, organocatalysis offers a powerful alternative. A biomimetic, enantioselective nih.govresearchgate.net-proton shift of β,β-difluoro-α-imine amides catalyzed by chiral quinine (B1679958) derivatives has been developed to produce β,β-difluoro-α-amino amides with high enantiomeric ratios. nih.gov This strategy represents an efficient, metal-free method for creating chiral centers in difluorinated molecules. nih.gov Another advanced strategy involves the enantioselective desymmetrization of difluoromethylene groups through transition-metal-catalyzed C–F bond activation, a sophisticated technique for installing chirality. escholarship.org

Table 2: Comparison of Asymmetric Fluorination Systems

Catalyst TypeCatalyst ExampleFluorine SourceKey FeatureEnantioselectivity (ee)Reference
Chiral Iodine CatalystChiral IodineBF3·Et2OFirst asymmetric use of BF3·Et2O as nucleophilic sourceUp to >99% nih.gov
Transition Metal (Iridium)Chiral-diene-ligated Ir complexEt3N·3HFHigh regio- and stereocontrol for allylic fluoridesExcellent beilstein-journals.org
Transition Metal (Scandium)Sc(III)/N,N'-dioxide complexNFSIAsymmetric C-H fluorination89–99% beilstein-journals.org
OrganocatalystChiral Quinine DerivativesInternal (proton shift)Biomimetic nih.govresearchgate.net-proton shiftHigh nih.gov

Novel Synthetic Applications and Derivative Design

The true potential of this compound lies in its use as a versatile scaffold for designing novel derivatives with tailored properties. The gem-difluoromethylene group is often used as a bioisostere for other functionalities, such as carbonyl groups, ether linkages, or hydroxyl groups, which can lead to improved pharmacological profiles. thieme-connect.comnih.gov

A significant application is in the design of bioactive molecules . Researchers have designed and synthesized gem-difluorobisarylic derivatives based on the this compound core as potential anti-inflammatory agents, where the CF2 group acts as a mimic of a carbonyl group found in drugs like ketoprofen. nih.gov This strategy of bioisosteric replacement is a powerful tool in drug design. Similarly, derivatives of the related 3-amino-2-hydroxy-3-phenylpropanoic acid have been investigated as potent inhibitors of aminopeptidase (B13392206) N (APN/CD13), a target for anti-cancer therapies. nih.gov Applying this design principle to the difluorinated analogue could yield next-generation enzyme inhibitors.

The scaffold is also being incorporated into larger, more complex structures. For instance, α,α-difluoro-β-lactams, which can be derived from difluoropropanoic acids, undergo ring-opening reactions with amino acids to form fluorine-containing peptides . thieme-connect.com This opens the door to creating peptides with enhanced proteolytic stability and potentially altered receptor binding affinities. The versatility of the building block is further highlighted by its use in the formal synthesis of complex natural product analogues, such as 3,3-difluoro-3,4-dideoxy-KRN7000, demonstrating its utility in constructing advanced molecular architectures. nih.gov

Table 3: Examples of Derivative Design and Application

Derivative ClassDesign StrategyPotential ApplicationReference
gem-Difluorobisarylic compoundsCF2 as a carbonyl bioisostereAnti-inflammatory agents nih.gov
Fluorinated amino acid derivativesIncorporation of amino and hydroxyl groupsEnzyme inhibitors (e.g., Aminopeptidase N) nih.gov
Fluorinated peptidesRing-opening of derived α,α-difluoro-β-lactamsProteolytically stable peptide drugs thieme-connect.com
Complex molecule analoguesUse as a chiral building blockSynthesis of bioactive natural product analogues nih.gov

Integration with Flow Chemistry and Automated Synthesis

The translation of laboratory-scale synthesis to industrial production requires robust, scalable, and safe processes. The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in how this compound and its derivatives can be produced.

Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or reactive intermediates. researchgate.netmdpi.com A key development is the successful transfer of the selective decarboxylative fluorination of 3-oxo-3-phenylpropionic acid, a precursor to the title compound, from batch to a continuous flow process. researchgate.net This demonstrates the feasibility of producing these compounds more efficiently and safely. Flow systems also enable "telescoped reactions," where multiple synthetic steps are performed consecutively in a single, continuous line, minimizing manual handling and purification steps. mdpi.com

When combined with automation , flow chemistry systems can be used for high-throughput synthesis and optimization. syrris.com Automated platforms can rapidly screen different reagents, catalysts, and conditions to identify optimal synthetic routes. beilstein-journals.org This is particularly valuable for generating large libraries of derivatives of this compound for biological screening, accelerating the drug discovery process. syrris.com The use of flow technology not only facilitates scalability but also enhances the "green" credentials of the synthesis by improving efficiency and reducing waste. researchgate.net

Synergistic Computational and Experimental Approaches

The future of chemical research lies in the tight integration of computational modeling and experimental work. This synergy allows for a more rational, hypothesis-driven approach to synthesis and derivative design, saving time and resources.

Computational chemistry plays a vital role in several areas. Density Functional Theory (DFT) studies are being used to elucidate complex reaction mechanisms, such as those in radical-based fluorinations, providing insights that are difficult to obtain through experiments alone. researchgate.net This understanding allows chemists to optimize reaction conditions and predict the outcomes of new transformations.

In the realm of drug discovery, structure-based design and molecular docking simulations are used to design derivatives of this compound that can bind effectively to specific biological targets, such as enzymes or receptors. nih.govnih.govnih.gov For example, computational modeling can predict how the introduction of the gem-difluoro group will affect the binding conformation and affinity of a molecule within a protein's active site. chemcomp.com This rational design process guides experimentalists to synthesize the most promising candidates. nih.gov

This iterative cycle, where computational predictions guide experimental synthesis and biological testing, and the experimental results, in turn, are used to refine the computational models, is a powerful engine for innovation. It accelerates the discovery of new reactions, novel bioactive molecules, and advanced materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Difluoro-3-phenylpropanoic acid, and how can reaction conditions be optimized?

  • Methodology : Fluorination of phenylpropanoic acid precursors using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is common. For example, substituting hydroxyl or carbonyl groups with fluorine via nucleophilic fluorination can yield the target compound. Reaction optimization should focus on temperature control (e.g., −78°C to room temperature) and stoichiometric ratios to minimize side products like over-fluorinated derivatives .
  • Validation : Monitor intermediates via 19F^{19}\text{F} NMR to track fluorine incorporation and confirm regioselectivity .

Q. How can purity and structural integrity of this compound be verified post-synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., absence of proton signals at C3). 19F^{19}\text{F} NMR can resolve diastereotopic fluorine atoms .

Advanced Research Questions

Q. How do crystallographic studies inform the reactivity of this compound in supramolecular assemblies?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, inversion dimers linked by O–H⋯O hydrogen bonds are common in fluorinated carboxylic acids, as seen in 3-[4-(Trifluoromethyl)phenyl]propanoic acid .
  • Application : Such interactions influence solubility and stability in solvent systems, critical for designing co-crystals or drug delivery systems.

Q. What analytical challenges arise in detecting trace amounts of fluorinated propanoic acids in environmental samples?

  • Methodology :

  • Extraction : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges for water samples .
  • Detection : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) in negative ionization mode. Monitor for [M-H]⁻ ions (e.g., m/z 215.042 for this compound) .
    • Data Contradictions : Address false positives by comparing retention times with isotopically labeled internal standards (e.g., 13C3^{13}\text{C}_3-analogues) .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability in biological systems?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t1/2t_{1/2}) to non-fluorinated analogues.
  • Computational Modeling : Density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C-F bonds, predicting resistance to oxidative metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.